molecular formula C10H9NO4 B14844804 Methyl 4-acetyl-6-formylpyridine-2-carboxylate

Methyl 4-acetyl-6-formylpyridine-2-carboxylate

Cat. No.: B14844804
M. Wt: 207.18 g/mol
InChI Key: VEEPSBDAACQTTH-UHFFFAOYSA-N
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Description

Methyl 4-acetyl-6-formylpyridine-2-carboxylate is an organic compound with a complex structure that includes a pyridine ring substituted with acetyl, formyl, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-acetyl-6-formylpyridine-2-carboxylate typically involves multi-step organic reactions. One common method is the condensation of 4-acetylpyridine with formylating agents under controlled conditions, followed by esterification to introduce the carboxylate group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.

    Reduction: The compound can be reduced at the formyl and acetyl groups to yield corresponding alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Methyl 4-acetyl-6-formylpyridine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-acetyl-6-formylpyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modifying the activity of the target. This interaction can affect various biochemical pathways, leading to the desired therapeutic or chemical outcome.

Comparison with Similar Compounds

  • Methyl 6-formyl-2-pyridinecarboxylate
  • Methyl 4-acetylpyridine-2-carboxylate
  • Methyl 6-acetyl-2-pyridinecarboxylate

Comparison: Methyl 4-acetyl-6-formylpyridine-2-carboxylate is unique due to the presence of both acetyl and formyl groups on the pyridine ring, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical behaviors and biological activities, making it a valuable compound for specific applications.

Properties

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

methyl 4-acetyl-6-formylpyridine-2-carboxylate

InChI

InChI=1S/C10H9NO4/c1-6(13)7-3-8(5-12)11-9(4-7)10(14)15-2/h3-5H,1-2H3

InChI Key

VEEPSBDAACQTTH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NC(=C1)C(=O)OC)C=O

Origin of Product

United States

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